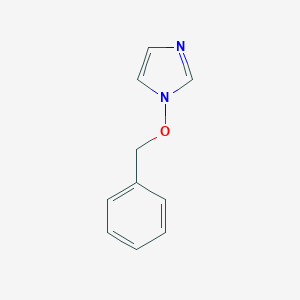

1-(benzyloxy)-1H-imidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylmethoxyimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-4-10(5-3-1)8-13-12-7-6-11-9-12/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJCQEWHSOFIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348625 | |

| Record name | 1-(benzyloxy)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121779-19-9 | |

| Record name | 1-(benzyloxy)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Benzyloxy 1h Imidazole and Derivatives

Strategies for Direct Synthesis of 1-(benzyloxy)-1H-imidazole

The direct synthesis of this compound can be achieved through several strategic pathways. These methods are designed to be efficient and suitable for producing the target compound on a large scale, which is essential for its use as a versatile intermediate.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of substituted imidazoles. biolmolchem.com One such approach involves a one-pot, three-component reaction to synthesize 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. biolmolchem.com

This reaction utilizes benzoin (B196080), urea (B33335), and benzyl (B1604629) bromide in water at room temperature, with copper(II) chloride as a catalyst. biolmolchem.com This method is advantageous due to its mild conditions, use of a green solvent, and the convenience of a one-pot procedure, which eliminates the need to isolate intermediates. biolmolchem.com The synthesis first involves the condensation of benzoin and urea to form 4,5-diphenyl-1H-imidazol-2-ol, which is then reacted with benzyl bromide in the presence of the copper catalyst to yield the final product. biolmolchem.com

Functionalization and Derivatization Reactions Involving this compound

This compound is a valuable precursor for introducing a wide array of substituents onto the imidazole (B134444) ring. The benzyloxy group plays a crucial role as a directing group and a protective group that can be readily removed.

Directed Lithiation at C-2 and Subsequent Electrophilic Quenching

A key strategy for the functionalization of this compound is directed lithiation at the C-2 position. acs.orgacs.org This method allows for the selective introduction of various functional groups. The process involves treating this compound with n-butyllithium at low temperatures, such as -78 °C, which leads to the selective deprotonation at the C-2 position. acs.org The resulting 2-lithio-1-(benzyloxy)-1H-imidazole is a highly reactive intermediate that can be quenched with a range of electrophiles. acs.orgacs.org This reaction is rapid, with metalation being complete in under five minutes. acs.org

The 2-lithiated intermediate of this compound readily reacts with various carbon-based electrophiles to introduce new substituents at the C-2 position. acs.org This allows for the synthesis of a variety of 2-substituted 1-(benzyloxy)imidazoles. For instance, reaction with aldehydes and ketones can introduce hydroxylated alkyl groups, while reaction with alkyl halides can introduce simple alkyl chains. This methodology provides a versatile route to carbon-functionalized imidazoles, which are important building blocks in the synthesis of more complex molecules. acs.orgresearchgate.net

Table 1: Examples of Carbon Substituents Introduced at C-2 of this compound via Lithiation and Electrophilic Quench acs.org

| Electrophile | Resulting C-2 Substituent |

| Benzaldehyde | Phenyl(hydroxy)methyl |

| Acetone | 1-Hydroxy-1-methylethyl |

| Methyl iodide | Methyl |

| Benzyl bromide | Benzyl |

This table is generated based on the general reactivity described in the source and provides illustrative examples.

The introduction of halogen atoms at the C-2 position of this compound can be achieved by quenching the 2-lithiated intermediate with suitable halogenating agents. nih.govacs.org This method provides access to 2-halo-1-(benzyloxy)imidazoles, which are valuable precursors for further functionalization through cross-coupling reactions. acs.orgresearchgate.net For example, reacting the lithiated species with sources of iodine, bromine, or chlorine leads to the corresponding 2-iodo-, 2-bromo-, or 2-chloro-1-(benzyloxy)imidazoles. acs.org The introduction of halogens is a critical step in the synthesis of many agrochemicals and pharmaceuticals, where they can influence the biological activity of the molecule. nih.gov

Table 2: Halogen Substituents Introduced at C-2 of this compound acs.org

| Electrophile (Halogen Source) | Resulting C-2 Substituent |

| Iodine (I₂) | Iodo |

| 1,2-Dibromo-1,1,2,2-tetrachloroethane | Bromo |

| N-Chlorosuccinimide (NCS) | Chloro |

This table is based on electrophiles used for halogenation as described in the provided search results.

Introduction of Silicon Substituents

The introduction of silicon-based functional groups at the C-2 position of this compound is accomplished via the directed lithiation pathway. nih.govacs.org After forming the 2-lithio intermediate, it is quenched with a suitable silicon electrophile. nih.govacs.org A common reagent used for this purpose is trimethylsilyl (B98337) chloride (TMSCl). This reaction provides a direct method for creating a C-Si bond on the imidazole ring, yielding 1-(benzyloxy)-2-(trimethylsilyl)-1H-imidazole. nih.gov This silylated derivative can be valuable for subsequent transformations or for protecting the C-2 position during functionalization at other sites on the ring. nih.gov

Table 1: Introduction of a Silicon Substituent at the C-2 Position

| Precursor | Reagents | Product | Citation |

|---|---|---|---|

| This compound | 1. n-Butyllithium 2. Trimethylsilyl chloride | 1-(benzyloxy)-2-(trimethylsilyl)-1H-imidazole | nih.govacs.orgnih.gov |

Introduction of Sulfur Substituents

Following the same synthetic logic as silylation, sulfur substituents can be introduced at the C-2 position. nih.govacs.org The anion generated from the deprotonation of this compound readily reacts with sulfur electrophiles. nih.govacs.org For instance, treatment with diphenyl disulfide leads to the formation of 1-(benzyloxy)-2-(phenylthio)-1H-imidazole. This method provides access to 2-thio-substituted imidazoles, which are important building blocks in medicinal chemistry.

Table 2: Introduction of a Sulfur Substituent at the C-2 Position

| Precursor | Reagents | Product | Citation |

|---|---|---|---|

| This compound | 1. n-Butyllithium 2. Diphenyl disulfide | 1-(benzyloxy)-2-(phenylthio)-1H-imidazole | nih.govacs.org |

Debenzylation to Yield 2-substituted 1-hydroxyimidazoles

A critical transformation of 2-substituted 1-(benzyloxy)imidazoles is the removal of the O-benzyl protecting group to unmask the N-hydroxy functionality. nih.govacs.org This debenzylation step is typically achieved through palladium-catalyzed hydrogenolysis. nih.gov The reaction cleaves the benzyl-oxygen bond, affording the corresponding 2-substituted 1-hydroxyimidazoles. nih.govacs.org This strategy is a key part of a broader synthetic route that makes these valuable N-hydroxylated heterocycles accessible. mdpi.com

Deoxygenation to 2-substituted Imidazoles

Once the 2-substituted 1-hydroxyimidazoles are obtained, they can be further transformed into 2-substituted imidazoles through a deoxygenation reaction. nih.govacs.org This process removes the hydroxyl group from the N-1 position. nih.govacs.org A common method for this transformation is treatment with Raney-Ni, which effectively reduces the N-O bond. beilstein-journals.org This final step completes a synthetic sequence from this compound to a variety of 2-substituted imidazoles, demonstrating the utility of the benzyloxy protecting group. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions (General Imidazole Context)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to imidazole chemistry. acs.orglibretexts.org These reactions typically involve an organometallic reagent and an organic halide or triflate, coupled in the presence of a palladium catalyst. libretexts.org

Different positions on the imidazole ring can be functionalized depending on the specific reaction and protecting groups. For instance, palladium complexes have been developed to catalyze the direct C-5 arylation of N-substituted imidazoles, including 1-benzyl-1H-imidazole, with a range of aryl chlorides. benthamdirect.comacs.org Furthermore, aryl imidazolylsulfonates have been shown to be effective electrophilic partners in various palladium-mediated cross-coupling reactions, serving as a practical alternative to triflates. acs.org

Tandem reactions that form the imidazole ring and then perform a subsequent coupling have also been developed. One such efficient process involves a sequential intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination, promoted by the same palladium catalyst, to assemble complex imidazole-fused polyheterocycles. rsc.org Another variation is the palladium-catalyzed carbonylative cross-coupling of imines, chloroformates, and organotin reagents, which can ultimately lead to highly substituted imidazolones. nih.gov

Table 3: Examples of Palladium-Catalyzed Reactions in Imidazole Chemistry

| Reaction Type | Key Features | Catalyst System (Example) | Citation |

|---|---|---|---|

| Direct C-5 Arylation | Couples N-substituted imidazoles with aryl chlorides. | Pd(OAc)₂ with phosphine (B1218219) and N-heterocyclic carbene ligands. | acs.org |

| Coupling with Imidazolylsulfonates | Imidazolylsulfonates act as stable and reactive electrophiles. | Palladium-based catalysts. | acs.org |

| Tandem Heck/C-H Amination | One-pot synthesis of imidazole-fused polyheterocycles. | Palladium catalyst. | rsc.org |

| Carbonylative Cross-Coupling | Multicomponent synthesis of imidazolones. | Palladium catalyst. | nih.gov |

Transition Metal-Catalyzed Direct C- and N-arylation (General Imidazole Context)

Direct arylation, which involves the coupling of an aryl halide with a C-H or N-H bond, is an increasingly important strategy due to its step economy. researchgate.net For imidazoles, transition metals such as palladium, copper, nickel, and rhodium have been used to catalyze these transformations. researchgate.net

Palladium and copper are frequently used for the highly regioselective direct C-2 arylation of azoles, including N-H free imidazole. benthamdirect.com Palladium catalysis often favors arylation at the C-2 and C-5 positions of the imidazole ring. researchgate.net For instance, palladium acetate (B1210297) in the presence of a suitable ligand has been found to be effective for the C-2 selective arylation of N-unprotected imidazoles. researchgate.net

N-arylation of imidazoles is another crucial transformation, as N-arylated imidazoles are common motifs in biologically active compounds. researchgate.net Copper-catalyzed reactions, often referred to as Chan-Lam coupling, are particularly prominent for N-arylation due to copper's low cost and toxicity. researchgate.netscirp.org These methods facilitate the coupling of imidazoles with aryl halides or aryl boronic acids to form the C-N bond. researchgate.netresearchgate.net Similarly, palladium-catalyzed N-arylation, pioneered by Buchwald and Hartwig, represents a powerful tool for constructing these linkages. researchgate.net

Table 4: Examples of Transition Metal-Catalyzed Arylation in Imidazole Chemistry

| Reaction Type | Metal Catalyst | Position(s) Targeted | Key Features | Citation |

|---|---|---|---|---|

| Direct C-H Arylation | Palladium, Nickel, Copper, Rhodium | C-2, C-5 | Avoids pre-functionalization of the imidazole ring. | benthamdirect.comresearchgate.net |

| N-Arylation | Copper | N-1 | Mild conditions, good functional group tolerance (Chan-Lam type). | researchgate.netscirp.org |

| N-Arylation | Palladium | N-1 | Broad substrate scope (Buchwald-Hartwig type). | researchgate.net |

Catalytic Approaches in this compound Synthesis

While the most established synthesis of this compound involves a stoichiometric deoxygenation step, catalytic methods are central to the synthesis of the broader class of substituted imidazoles. nih.govacs.org The development of catalytic, one-pot syntheses is a major goal in modern organic chemistry. biolmolchem.com

For example, a copper-catalyzed, three-component reaction of benzoin, urea, and benzyl bromide has been used to synthesize 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. biolmolchem.com This one-pot method, using CuCl₂ as the catalyst in water, highlights a green and efficient approach to structurally related O-benzylated imidazoles. biolmolchem.com

Reviews of imidazole synthesis highlight numerous catalytic strategies for forming the imidazole core. unipi.itresearchgate.net These include multi-component condensation reactions promoted by a wide range of homogeneous and heterogeneous catalysts, as well as various cyclization and coupling reactions. unipi.it For instance, the synthesis of 1-benzyl-2,4-diphenyl-1H-imidazole has been achieved through a Cu(OTf)₂- and I₂-catalyzed reaction of chalcones and benzylamines, demonstrating an unusual C-C bond cleavage and rearrangement to build the imidazole ring. acs.org These catalytic methods, while not all directly applied to the parent this compound, showcase the powerful modern techniques available for constructing its derivatives.

Copper-Catalyzed Reactions

Copper-catalyzed reactions are a significant method for synthesizing substituted imidazoles. acs.orgnih.gov These reactions offer a simple and regioselective route to imidazole derivatives, often using oxygen as an oxidant and avoiding the need for more expensive catalysts. acs.org

A notable application is the synthesis of 2,4,5-trisubstituted-imidazoles from readily available starting materials like benzoin or benzil, which react with different aldehydes in the presence of ammonium (B1175870) acetate and a copper(I) iodide (CuI) catalyst. This process is known for its excellent yields (up to 95%) and short reaction times. rsc.org

Different copper(II) catalysts have also been explored. For instance, a series of imidazole derivatives were prepared using a Mannich base technique with a Cu(II) catalyst. nih.gov In an optimization study, various Cu(II) catalysts such as copper acetylacetonate, copper hydroxide (B78521) phosphate, and dichloro-(1,10-phenanthroline) Cu(II) were tested. nih.gov The dichloro-(1,10-phenanthroline)copper(II) [Cu(phen)Cl2] catalyst in ethanol (B145695) was found to be particularly effective, yielding the target product in 92% yield within 3 hours. nih.gov Copper-catalyzed cross-cycloaddition between two different isocyanides has also been shown to produce imidazoles in good yields. nih.gov

Table 1: Optimization of Copper Catalysts for Imidazole Synthesis nih.gov

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Cu(OAc)2 | EtOH | 72 |

| CuCl2 | EtOH | 85 |

| Cu(OTf)2 | EtOH | 78 |

| Cu(phen)Cl2 | EtOH | 92 |

| Cu(phen)Cl2 | Toluene | 75 |

| Cu(phen)Cl2 | CH2Cl2 | 68 |

| Cu(phen)Cl2 | H2O | 55 |

One-Pot Multicomponent Reactions (MCRs) for Imidazoles

One-pot multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency in creating complex molecules from three or more starting materials in a single step. taylorfrancis.comrsc.orgacgpubs.org This approach is widely used for synthesizing substituted imidazoles. sohag-univ.edu.egscirp.orgnih.gov A common MCR for imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. tandfonline.comsemanticscholar.org

Various catalysts can be employed to facilitate these reactions, including sulphated yttria, which has been used for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Another facile one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles involves reacting bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium acetate in dry alcohol. acgpubs.org These MCRs are advantageous due to their operational simplicity, selectivity, and the structural diversity of the products they can generate. rsc.orgsemanticscholar.org

A primary advantage of MCRs is their high atom economy, a core principle of green chemistry. taylorfrancis.comum-palembang.ac.id Atom economy means that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. um-palembang.ac.id MCRs are inherently atom-economical processes that form the desired products in high yields with good selectivity. sohag-univ.edu.egsciforum.net

The efficiency of these reactions is also marked by short reaction times, reduced energy consumption, and simplified work-up procedures, which avoids the need to isolate intermediates. nih.govsciforum.net For example, a method for synthesizing 2,4,5-trisubstituted-imidazoles using a CuI catalyst affords high yields in short reaction times. rsc.org Similarly, the use of novel ionic liquid catalysts in solvent-free conditions provides high yields and allows for non-chromatographic purification. sohag-univ.edu.eg

MCRs for imidazole synthesis align well with the principles of green chemistry. taylorfrancis.comsohag-univ.edu.eg These reactions often utilize environmentally benign solvents, or are conducted under solvent-free conditions, which increases safety and reduces costs. taylorfrancis.comrsc.org The use of reusable catalysts, such as novel ionic liquids or sulphated yttria, further enhances the green credentials of these synthetic routes. sohag-univ.edu.egtandfonline.com

For instance, an environmentally benign synthesis of 2,4,5-triaryl-1H-imidazoles avoids organic solvents, leading to a cleaner and more efficient technology. taylorfrancis.com Another green protocol for synthesizing imidazole derivatives uses ethyl alcohol as a solvent, microwave irradiation for heating, and a one-pot multicomponent approach, highlighting the synergy of multiple green chemistry techniques. nih.gov These methods often result in high yields, short reaction times, and easy, clean work-up procedures. rsc.orgsciforum.net

Synthesis of Related Benzyloxy-Containing Imidazole Derivatives

The synthesis of specific benzyloxy-containing imidazole derivatives often involves multi-step procedures starting from corresponding precursor molecules.

1-(2-(Benzyloxy)-2-phenylethyl)-1H-imidazole

The synthesis of 1-(2-(Benzyloxy)-2-phenylethyl)-1H-imidazole has been reported with a yield of 52%. nih.gov The product is characterized as a yellowish oil. nih.gov

Table 2: Characterization Data for 1-(2-(Benzyloxy)-2-phenylethyl)-1H-imidazole nih.gov

| Property | Value |

|---|---|

| Physical State | Yellowish Oil |

| Yield | 52% |

| Rf | 0.62 (CHCl3–CH3OH, 10:1) |

| FT-IR (ATR, cm-1) | 3110 (Ar–CH), 2941 (Aliph. CH), 1609 (C=N), 1095 (ROR) |

| 1H NMR (400 MHz, CDCl3), δ (ppm) | 4.05–4.10 (m, 1H), 4.14–4.24 (m, 2H), 4.47–4.55 (m, 2H), 6.88 (s, 1H), 7.02 (s, 1H), 7.15 (d, J = 6.4 Hz, 2H), 7.28–7.32 (m, 5H), 7.35–7.42 (m, 4H) |

| 13C NMR (100 MHz, CDCl3), δ (ppm) | 53.35, 70.72, 80.46, 119.90, 126.71, 127.65, 127.77, 128.46, 128.69, 128.84, 128.90, 137.48, 137.84, 138.12 |

| Elemental Analysis (C18H18N2O) | Calcd: C, 77.67; H, 6.52; N, 10.06. Found: C, 77.57; H, 6.34; N, 10.12 |

1-(2-(Benzyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole

The synthesis of 1-(2-(Benzyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole has been achieved with a high yield of 89%. nih.gov This compound is also obtained as a yellowish oil. nih.gov

Table 3: Characterization Data for 1-(2-(Benzyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole nih.gov

| Property | Value |

|---|---|

| Physical State | Yellowish Oil |

| Yield | 89% |

| Rf | 0.58 (CHCl3–CH3OH, 10:1) |

| FT-IR (ATR, cm-1) | 3110 (Ar–CH), 2931 (Aliph. CH), 1597 (C=N), 1087 (ROR) |

| 1H NMR (400 MHz, CDCl3), δ (ppm) | 4.03–4.15 (m, 2H), 4.20 (d, J = 11.2 Hz, 1H), 4.43–4.52 (m, 2H), 6.85 (s, 1H), 6.99 (s, 1H), 7.12 (d, J = 6.8 Hz, 2H), 7.17 (d, J = 8.8 Hz, 2H), 7.27–7.34 (m, 5H), 7.38 (s, 1H) |

| 13C NMR (100 MHz, CDCl3), δ (ppm) | 53.09, 70.83, 79.65, 119.87, 127.64, 127.88, 128.07, 128.49, 128.96, 129.10, 134.44, 136.62, 137.15, 137.80 |

1-(2-(Benzyloxy)-2-(4-methoxyphenyl)ethyl)-1H-imidazole

The synthesis of 1-(2-(Benzyloxy)-2-(4-methoxyphenyl)ethyl)-1H-imidazole has been reported, yielding a yellowish oil. The characterization of the compound was confirmed through various spectroscopic methods. nih.govacs.org The reported yield for this synthesis is 81%. nih.govacs.org

Table 1: Synthesis and Characterization of 1-(2-(Benzyloxy)-2-(4-methoxyphenyl)ethyl)-1H-imidazole nih.govacs.org

| Parameter | Value |

| Product | 1-(2-(Benzyloxy)-2-(4-methoxyphenyl)ethyl)-1H-imidazole |

| Appearance | Yellowish oil |

| Yield | 81% |

| FT-IR (ATR, cm⁻¹) | 3110 (Ar–CH), 2934 (Aliph. CH), 1610 (C=N), 1092 (ROR) |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 3.80 (s, 3H), 4.01–4.06 (m, 1H), 4.11–4.21 (m, 2H), 4.45 (d, J = 11.6 Hz, 2H), 6.89 (t, J = 8.4 Hz, 3H), 7.00 (s, 1H), 7.14 (q, J = 7.8 Hz, 4H), 7.29 (t, J = 7.2 Hz, 3H), 7.39 (s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 53.33, 55.27, 70.42, 79.94, 114.24, 119.91, 127.63, 127.71, 127.99, 128.42, 128.80, 129.98, 137.59, 137.83, 159.83 |

2-(Benzyloxy)-4,5-diphenyl-1H-imidazole

The synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been achieved through different pathways, including a one-pot, three-component reaction and a two-step synthesis. biolmolchem.combiolmolchem.com

One approach involves a one-pot reaction of benzoin, urea, and benzyl bromide in water at room temperature, using copper(II) chloride (CuCl₂) as a catalyst. biolmolchem.combiolmolchem.com This method is noted for its efficiency and use of a green solvent. biolmolchem.com

Alternatively, a two-step synthesis has been described. biolmolchem.com The first step is the condensation of benzoin with urea in polyethylene (B3416737) glycol (PEG) at 60°C to produce 4,5-diphenyl-1H-imidazol-2-ol. In the second step, this intermediate is reacted with a benzyl bromide derivative in the presence of CuCl₂ in water under reflux for 30 minutes. biolmolchem.com After cooling and neutralization with a sodium hydrogen carbonate solution, the final product is obtained. biolmolchem.com Purification by silica (B1680970) gel chromatography yields 2-(benzyloxy)-4,5-diphenyl-1H-imidazole with a good yield of 85%. biolmolchem.com The structure of the compound was confirmed by ¹H and ¹³C NMR spectroscopy. biolmolchem.com

Table 2: Synthesis of 2-(Benzyloxy)-4,5-diphenyl-1H-imidazole

| Method | Reagents and Conditions | Yield | Reference |

| One-Pot, Three-Component Reaction | Benzoin, Urea, Benzyl bromide, CuCl₂ (catalyst), Water (solvent), Room temperature | High efficiency | biolmolchem.combiolmolchem.com |

| Two-Step Synthesis | Step 1: Benzoin, Urea, Polyethylene glycol (PEG), 60°C. Step 2: 4,5-diphenyl-1H-imidazol-2-ol, Benzyl bromide derivative, CuCl₂, Water, Reflux 30 min | 85% | biolmolchem.com |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a predominant computational method used in chemistry and materials science to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine various molecular properties of this compound, from its geometry to its reactivity patterns.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy on the potential energy surface.

Conformational analysis is particularly important for this compound due to the rotational freedom around the C-O and N-C bonds connecting the benzyl and imidazole moieties. DFT calculations can be used to explore different conformers and identify the most stable ones, which are crucial for understanding the molecule's behavior. The optimized geometric parameters, such as bond lengths and angles, for related imidazole derivatives have been shown to be in good agreement with experimental data from X-ray crystallography, validating the theoretical approach.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imidazole) | ~1.30-1.34 Å |

| Bond Length | C-N (imidazole) | ~1.37-1.39 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Dihedral Angle | C-O-C-C | Varies with conformer |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents. Analysis of the FMOs for this compound would reveal the likely sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.0 to -6.5 eV |

| ELUMO | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | 3.0 to 4.5 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and favorable for electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the benzyloxy group, indicating their role as hydrogen-bond acceptors. Positive regions (blue) might be found on the hydrogen atoms attached to the rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital (a bond or lone pair) to an empty acceptor orbital (an antibonding or Rydberg orbital). The stabilization energy (E(2)) associated with these interactions indicates their significance in stabilizing the molecule. For imidazole derivatives, NBO analysis can reveal the nature of the C-N bonds, the hybridization of atoms, and the delocalization of electron density between the imidazole and benzyl rings.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after geometry optimization to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, this analysis would help in identifying characteristic peaks for the imidazole ring, the phenyl group, and the C-O-N linkage.

Density Functional Theory (DFT) Studies

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful tools in computational chemistry for analyzing chemical bonding. whiterose.ac.ukijasret.com ELF provides a measure of electron localization, which is useful for identifying core electrons, covalent bonds, and lone pairs. jussieu.frpku.edu.cn The function is based on the comparison of the kinetic energy density of a system with that of a uniform electron gas. jussieu.fr Similarly, LOL also provides a topological analysis of electron localization, with its maps often used to visualize and quantify the spatial extent of electron pairs. acs.org

For this compound, an ELF and LOL analysis would be expected to reveal distinct localization domains corresponding to the covalent bonds within the benzyl and imidazole rings, the C-O and N-C single bonds, and the lone pairs on the nitrogen and oxygen atoms. The analysis of the (3,-3) critical points in the LOL topology could quantify the size, density, and energy of the lone pairs, offering insights into the donor ability of the heteroatoms. thieme-connect.de However, specific studies applying these analyses to this compound are not currently available in the public domain.

Reaction Mechanism Elucidation via DFT

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing insights into the energies of reactants, products, and transition states. whiterose.ac.ukresearchgate.net

Transition State Characterization

To understand a chemical reaction, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are employed to locate and optimize the geometry of the TS and to confirm its nature by frequency analysis (a single imaginary frequency). For reactions involving this compound, such as electrophilic substitution or N-alkylation, DFT would be used to model the structure of the relevant transition states. While the methodology is standard, specific transition state characterizations for this compound are not documented in the literature.

Energy Profiles and Rate-Determining Steps

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energetic feasibility of a proposed reaction pathway. The step with the highest activation energy is identified as the rate-determining step (RDS). nih.gov For instance, in a multi-step synthesis involving this compound, DFT calculations could predict the RDS, which is crucial for optimizing reaction conditions. A study on the rearrangement of 2-benzyloxypyridine derivatives showed that the rearrangement step, not the initial deprotonation, was rate-determining. bohrium.com A similar approach could be applied to reactions of this compound, but specific energy profiles have not been published.

Substituent Effects on Reaction Pathways

DFT can effectively model how different substituents on the benzyl or imidazole rings affect the reaction pathways. Electron-donating or electron-withdrawing groups can alter the electron density distribution, thereby influencing the stability of intermediates and the energy of transition states. bohrium.com For example, a DFT study on 2-benzyloxypyridines indicated that electron-donating groups on the benzene (B151609) ring lower the activation energy of the rearrangement. bohrium.com A systematic computational study on substituted this compound derivatives would provide valuable data on their relative reactivities, but such a comprehensive analysis is not currently available.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein.

Ligand-Protein Interactions and Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comtandfonline.com These studies are fundamental in drug discovery.

While numerous docking studies have been performed on complex imidazole and benzimidazole (B57391) derivatives, tandfonline.commdpi.comlookchem.com there is a lack of specific published data for this compound. A hypothetical docking study would involve placing this compound into the binding pocket of a target protein. The analysis would identify potential hydrogen bonds (e.g., involving the imidazole nitrogens), hydrophobic interactions (with the benzyl group), and π-π stacking interactions. The binding affinity, often calculated in kcal/mol, would provide a quantitative measure of how strongly the compound binds to the target.

For example, studies on related compounds have identified key interactions; benzimidazole derivatives have been shown to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions. mdpi.com However, without experimental or specific computational data for this compound, any discussion of its specific interactions remains speculative.

Below is a hypothetical data table illustrating the kind of results a docking study might produce.

Hypothetical Docking Results for this compound with a Target Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target X | -7.5 | TYR 88, PHE 102 | π-π stacking |

| SER 120 | Hydrogen bond | ||

| LEU 85, VAL 95 | Hydrophobic | ||

| Target Y | -6.8 | HIS 210 | Hydrogen bond |

| TRP 215 | π-π stacking | ||

| ALA 205, ILE 208 | Hydrophobic |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Computational and Theoretical Investigations of 1 Benzyloxy 1h Imidazole

Prediction of Biological Activities (In Silico)

While direct in silico predictions for this compound are not documented, the general methodologies for such predictions are well-established. These approaches typically involve the use of specialized software and databases to forecast the likely biological and pharmacological effects of a molecule based on its structure. Common in silico tools include PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound, and molecular docking studies, which model the interaction between a small molecule and a protein target.

To illustrate the types of predictions that can be made for benzyloxy-imidazole derivatives, presented below are findings for structurally related, but distinct, compounds from the broader class of imidazole (B134444) ethers. It is crucial to note that the following data does not apply to this compound, but rather to more substituted analogues.

In a study on a series of imidazole-derived aryl ethers, researchers conducted computer-aided drug design studies to predict their biological activities. google.com For instance, the binding affinities of compounds like 1-(2-(benzyloxy)-2-phenylethyl)-1H-imidazole were investigated against various protein targets. google.com

Table 1: Illustrative In Silico Predictions for a Related Benzyloxy-Imidazole Derivative

| Target Protein | Predicted Activity | Rationale |

| EGFR | Potential Inhibitor | The imidazole scaffold is a known feature in many kinase inhibitors. |

| VEGFR2 | Potential Inhibitor | Aryl ether moieties can form key interactions in the ATP-binding pocket. |

| HSP90 | Potential Inhibitor | The overall molecular shape and hydrophobicity may favor binding. |

This table is for illustrative purposes only and shows the types of predictions made for more complex benzyloxy-imidazole derivatives, not this compound itself.

Molecular docking studies on other related, but more complex, imidazole derivatives have shown potential interactions with enzymes such as cytochrome P450 lanosterol (B1674476) 14 α-demethylase, which is a key enzyme in fungal cell membrane biosynthesis. Such studies provide a binding affinity score, indicating the strength of the interaction, and visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While these examples provide insight into the computational methods applied to the broader class of benzyloxy-imidazoles, the specific biological activity profile of this compound remains to be elucidated through dedicated in silico and subsequent in vitro and in vivo studies.

Structure Activity Relationship Sar Studies of 1 Benzyloxy 1h Imidazole Derivatives

Influence of Substituents on Biological Activities

The biological activity of 1-(benzyloxy)-1H-imidazole derivatives is highly dependent on the nature and position of substituents on both the benzyl (B1604629) and imidazole (B134444) moieties. Researchers have systematically introduced various functional groups to probe the electronic and steric requirements for optimal pharmacological effects.

Benzyl Group Modifications

Modifications to the benzyl group of the this compound scaffold have been shown to significantly impact biological activity. The aromatic ring of the benzyl group offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties.

Research has shown that introducing substituents at the para-position of the benzyl ring is a common strategy. For instance, in the development of antitubercular nitroimidazoles, derivatives featuring a 4-(trifluoromethoxy)benzyloxy side chain were investigated. acs.org Studies indicated that retaining a lipophilic substituent at the para-position of the aromatic ring was crucial for maintaining aerobic activity. acs.org The simple benzyloxy derivative (without the OCF₃ group) was found to be inactive, highlighting the importance of this specific modification. acs.org

In the pursuit of Hedgehog (Hh) signaling pathway inhibitors, introducing a meta-fluoro benzyloxy group was found to enhance the inhibitory activity of phenyl imidazole analogs. symc.edu.cn This modification led to compounds with potent, nanomolar efficacy. symc.edu.cn

Further studies on arylethanolimidazole derivatives as heme oxygenase-1 (HO-1) inhibitors explored various halogen substitutions on the benzyl ring. mdpi.com Modifications included the synthesis of derivatives with 3-bromobenzyl and 4-bromobenzyl moieties, which were then used to create more complex ethers. mdpi.com For example, compounds like 1-(2-(3-bromophenyl)-2-((2,5-dichlorobenzyl)oxy)ethyl)-1H-imidazole were synthesized to evaluate the combined effect of multiple halogen substitutions. mdpi.com These studies underscore the principle that altering the electronic landscape of the benzyl ring via halogenation is a key strategy in modulating biological activity.

Table 1: Effect of Benzyl Group Modifications on Biological Activity

Imidazole Ring Substitutions (e.g., at C-2)

Substitutions on the imidazole ring itself, particularly at the C-2 position, are fundamental to the SAR of this class of compounds. The C-2 position of 1-(benzyloxy)imidazole is readily functionalized, making it an attractive target for chemical modification.

A key synthetic strategy involves the deprotonation of 1-(benzyloxy)imidazole at the C-2 position using a strong base like n-butyllithium. acs.org The resulting anion can then react with a variety of electrophiles, allowing for the introduction of carbon, halogen, silicon, or sulfur-containing substituents at this specific site. acs.org This method provides a direct route to a diverse library of 2-substituted 1-(benzyloxy)imidazoles for biological screening. acs.org

In the context of antitubercular agents, substitutions at the 2-position of the nitroimidazole core have been explored. acs.org For example, researchers compared the activity of 2-methyl and 2-methoxy derivatives, demonstrating that even small changes at this position can influence both aerobic and anaerobic activity profiles. acs.org The introduction of a chloro group at C-2, as seen in 2-chloro-4-nitro-1H-imidazole derivatives, has also been investigated in the development of these agents. nih.gov

Table 2: Influence of Imidazole Ring Substitutions

Correlation between Molecular Structure and Pharmacological Efficacy

The pharmacological efficacy of this compound derivatives is a direct consequence of their molecular structure. Design principles aimed at enhancing activity often involve strategic modifications that optimize the molecule's interaction with its biological target. These interactions are governed by a combination of steric and electronic effects.

Design Principles for Enhanced Activity

Several design principles have emerged from SAR studies to guide the development of more potent this compound derivatives. One successful strategy involves replacing metabolically labile groups with a benzyloxy moiety. symc.edu.cn For example, in the development of Hedgehog pathway inhibitors, replacing trimethoxy groups with a benzyloxy group led to a compound with enhanced anti-Hh activity. symc.edu.cn

Another key principle is the modification of the core heterocyclic structure. A "ring-opening" strategy, where a benzimidazole (B57391) scaffold was replaced with a phenyl imidazole moiety, was employed to explore new chemical space and improve activity. symc.edu.cn This structural change, combined with the introduction of a benzyloxy group, led to a highly potent inhibitor. symc.edu.cn Similarly, replacing a thiazole (B1198619) ring in a different series of compounds with an imidazole ring successfully retained antiproliferative activity while significantly improving aqueous solubility, a crucial property for drug development. nih.gov

Introducing specific hydrophobic groups is another design tactic used to enhance efficacy. To improve the fungicidal activity of imidazole-based agents, which often show potent fungistatic but weaker fungicidal effects, researchers synthesized derivatives with hydrophobic substituents derived from isoprenoids, such as a geranyl group. jst.go.jp This modification resulted in a compound with high in vivo fungicidal activity. jst.go.jp

Table 3: Design Strategies for Enhanced Pharmacological Efficacy

Steric and Electronic Effects

The potency of this compound derivatives is governed by the interplay of steric and electronic factors, which dictate how the molecule fits into and interacts with its target protein.

Steric effects are clearly demonstrated by the critical importance of substituent positioning. As noted previously, moving an aryl group from the C-4 to the N-1 position of the imidazole ring abrogated biological activity, suggesting a strict steric requirement for the spatial arrangement of the different ring systems. nih.gov The introduction of a rotatable bond between a phenyl and an imidazole ring was a deliberate design choice to reduce molecular rigidity, which was predicted to improve binding affinity to the Smoothened (Smo) receptor. symc.edu.cn The size and shape of substituents on the benzyl portion of the molecule also play a role, as seen in the development of antifungal agents where bulky isoprenoid-derived chains were introduced to enhance membrane-damaging activity. jst.go.jp

Biological Activities and Pharmacological Applications of 1 Benzyloxy 1h Imidazole Derivatives

Anti-inflammatory Activity

Derivatives of 1-(benzyloxy)-1H-imidazole have demonstrated notable anti-inflammatory effects in various experimental models. ijprajournal.combiolmolchem.com The structural features of these compounds, particularly the combination of the imidazole (B134444) nucleus and the benzyloxy moiety, contribute to their ability to modulate inflammatory pathways.

One of the prominent examples is 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. ijprajournal.comneu.edu.tr In studies utilizing the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, this compound exhibited a high level of activity, comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. ijprajournal.comneu.edu.tr Further research has explored the synthesis of such derivatives, highlighting their potential as effective anti-inflammatory and analgesic agents. biolmolchem.combiolmolchem.com Additionally, other related structures, such as certain benzimidazole (B57391) derivatives, have shown increased anti-inflammatory activity with a 1-benzyl substitution. researchgate.net

| Compound Name | Model/Assay | Finding | Reference(s) |

| 2-(benzyloxy)-4,5-diphenyl-1H-imidazole | Carrageenan-induced rat paw edema | Exhibited the highest level of anti-inflammatory action when compared to indomethacin. | ijprajournal.comneu.edu.tr |

| 1-benzyl substituted benzimidazole-2-carboxylic acid derivatives | Carrageenan-induced rat paw edema | Activity was found to increase with 1-benzyl substitution. | researchgate.net |

| Pyrimidine (B1678525) derivative with 4-(4-benzyloxy)phenyl moiety | Prostaglandin (B15479496) E2 (PGE2) production assay | Exhibited strong inhibitory activity against PGE2 production. | rsc.org |

The mechanism underlying the anti-inflammatory effects of these derivatives appears to be linked to the inhibition of key enzymes in the inflammatory cascade. Research on related benzimidazole derivatives suggests that their anti-inflammatory effect against carrageenan-induced edema likely involves the inhibition of prostaglandin synthesis. researchgate.net Prostaglandins are lipid compounds that are pivotal mediators of inflammation. Furthermore, certain pyrimidine derivatives incorporating a 4-(benzyloxy)phenyl group have been shown to significantly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme directly responsible for prostaglandin production at inflammation sites. rsc.org Some related compounds have also been investigated as inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov

Antimicrobial Activity

The this compound scaffold is a key feature in a variety of compounds with broad-spectrum antimicrobial activity. ontosight.aibiolmolchem.com These derivatives have been evaluated against a range of pathogenic bacteria, fungi, and viruses, often demonstrating significant inhibitory effects.

While broad antibacterial properties are attributed to imidazole-containing structures, specific derivatives incorporating the benzyloxy group have been investigated. nih.gov The general class of benzimidazoles, which are structurally related, are known to possess antibacterial activity. nih.govresearchgate.net For instance, 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives have shown extremely high activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The development of hybrids combining the imidazole moiety with other active pharmacophores is an active area of research to combat bacterial resistance. nih.gov

The antifungal potential of this compound derivatives is particularly well-documented, with several compounds showing potency comparable or superior to existing antifungal drugs. nih.govnih.gov

A notable example, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride, demonstrated potent antifungal activity against various pathogenic fungi, with effects comparable to or greater than the standard drug fluconazole (B54011). nih.gov Another derivative, (E)-1-(4-(1H-imidazole-1-yl) phenyl)-3-(4-benzyloxy)phenyl)prop-2-en-1-one, also showed significant fungicidal activity. researchgate.net Similarly, a series of oximino ethers, including (1E)-N-(Benzyloxy)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine, has been synthesized, with certain compounds displaying potent activity against Candida species. For example, compound Vn in one study was found to be about twenty-three times more potent than fluconazole against Candida parapsilosis. nih.gov

| Compound Name/Derivative Class | Fungal Strain(s) | Finding | Reference(s) |

| 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride | Pathogenic fungi | Showed comparable or more potent antifungal activity in comparison with fluconazole. | nih.gov |

| Oximino ethers bearing imidazole nuclei (e.g., (1E)-N-(Benzyloxy)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine) | Candida albicans, Candida parapsilosis | Compound Ve was equipotent to fluconazole against C. albicans. Compound Vn was ~23 times more potent than fluconazole against C. parapsilosis. | nih.gov |

| (E)-1-(4-(1H-imidazole-1-yl) phenyl)-3-((4-benzyloxy)phenyl)prop-2-en-1-one | Rhizoctonia solani | Exhibited potent fungicidal activity with an ED50 value of 0.69 µg/mL. | researchgate.net |

The primary mechanism of action for azole-based antifungals, including these imidazole derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. nih.gov

Derivatives containing the this compound scaffold have also been explored for their antiviral capabilities. ontosight.ai In a study investigating compounds against ortho- and paramyxoviruses, an imidazo[1,5-a]-1,3,5-triazine derivative featuring a 5-(benzyloxy)pentyl group, namely 8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo [1,5-a]-1,3,5-triazin-4-one, was found to inhibit the influenza A virus at a low micromolar concentration (5.3 µM). nih.gov

In other research focused on developing agents against orthopoxviruses (including the variola virus), 1-benzyloxyimidazoles were among the classes of compounds synthesized and evaluated. nih.govrsc.org Although 1-hydroxyimidazoles ultimately showed more promising activity in that particular study, the inclusion of 1-benzyloxyimidazoles underscores their relevance in the search for new antiviral agents. nih.govrsc.org

Anticancer Activity

The development of this compound derivatives as anticancer agents is a promising area of research, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. ontosight.ainih.gov The benzimidazole core itself is a well-established scaffold in the design of anticancer drugs. nih.govnih.gov

A key example is N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP). This compound, an analogue of benzyl (B1604629) vanillin (B372448), was screened for its anticancer potential and showed cytotoxic effects. nih.gov The addition of the benzimidazole moiety was found to improve its DNA binding affinity. nih.gov Other research has focused on 1-(2-(Benzyloxy)-2-phenylethyl)-1H-imidazole and its derivatives, which have been synthesized and evaluated for their in vitro anticancer activities. acs.orgnih.gov Furthermore, new arylethanolimidazole derivatives, such as 1-(4-((4-bromobenzyl)oxy)phenethyl)-1H-imidazole, have been assessed for their cytotoxicity against MCF-7 breast cancer cells. mdpi.com

| Compound Name/Derivative Class | Cancer Cell Line(s) | Finding/Mechanism | Reference(s) |

| N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP) | Not specified | Showed anticancer activity; enhanced DNA binding affinity. | nih.gov |

| 1-(4-((4-bromobenzyl)oxy)phenethyl)-1H-imidazole | MCF-7 (Breast cancer) | Evaluated for cytotoxicity. | mdpi.com |

| 1H-benzo[d]imidazole derivatives (general) | Breast and colorectal cancer | Identified as potent and selective Fatty Acid Synthase (FASN) inhibitors, inducing apoptosis. | mdpi.com |

| 1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile | General | Noted for potential anticancer properties, possibly via enzyme inhibition or apoptosis induction. | ontosight.ai |

The mechanisms behind the anticancer effects of these derivatives are varied. Some compounds, like 2XP, are thought to function by binding to DNA. nih.gov Other related benzimidazole derivatives have been identified as potent inhibitors of fatty acid synthase (FASN), a metabolic oncoprotein that is overexpressed in many cancers. mdpi.com Inhibition of FASN can lead to cancer cell apoptosis. mdpi.com Broader proposed mechanisms for this class of compounds include the general induction of apoptosis and the inhibition of key enzymes essential for cancer cell survival. ontosight.ai

Antiproliferative Effects

Benzimidazole derivatives are recognized for their potential in cancer therapeutics due to their structural similarity to the natural purine (B94841) nucleus, allowing them to interact with biomolecules. nih.gov The unique structure and low toxicity profile of the benzimidazole core make it an excellent framework for developing new anticancer drugs. nih.gov

Specific derivatives incorporating a benzyloxy group have demonstrated notable cytotoxic effects. For instance, benzyl vanillin analogues, such as 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) and N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP), were synthesized and evaluated for their anticancer potential. nih.gov The addition of the benzimidazole moiety to the benzyl vanillin structure was found to enhance DNA binding affinity and improve the cytotoxic effects compared to the parent compound. nih.gov Other benzimidazole derivatives have shown the ability to act as microtubule inhibitors, inducing mitotic arrest and apoptosis in cancer cells. nih.gov

Analgesic Activity

Derivatives of imidazole have been investigated for their pain-relieving properties. rjptonline.orgbiolmolchem.com Research into 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives revealed moderate to good analgesic activity in animal models. nih.gov While many of the tested compounds showed moderate effects, a few demonstrated analgesic activity nearly equivalent to that of morphine at the tested dose. nih.gov

In a study focused on developing imidazole derivatives with anti-inflammatory and analgesic properties, 2-(benzyloxy)-4,5-diphenyl-1H-imidazole was synthesized. biolmolchem.com This highlights the interest in the benzyloxy-imidazole scaffold for potential pain management applications. biolmolchem.comijpsjournal.com

Table 1: Analgesic Activity of Selected Imidazole Derivatives

| Compound Class | Observation | Source(s) |

|---|---|---|

| 1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazole Derivatives | Exhibited moderate to good analgesic activity in mice at a dose of 100 mg/kg i.p. | nih.gov |

Other Reported Biological Activities

The Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. researchgate.netnih.govmdpi.com Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion. researchgate.netmdpi.com

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and synthesized as TGR5 agonists. researchgate.netnih.govmdpi.com Two compounds from this series, 19d and 19e, displayed particularly potent agonistic activity against human TGR5 (hTGR5), exceeding that of reference drugs. researchgate.netnih.govmdpi.com These compounds also showed a significant glucose-lowering effect in in vivo studies and good selectivity against the farnesoid X receptor (FXR). researchgate.netmdpi.com Specifically, compound 19d was shown to stimulate GLP-1 secretion through the activation of TGR5. researchgate.netnih.gov

Table 2: TGR5 Agonistic Activity of 1-benzyl-1H-imidazole-5-carboxamide Derivatives

| Compound | Activity | Key Findings | Source(s) |

|---|---|---|---|

| 19d | Potent hTGR5 agonist | Superior activity to reference drugs; significant in vivo glucose-lowering effects; stimulates GLP-1 secretion. | researchgate.netnih.govmdpi.com |

| 19e | Potent hTGR5 agonist | Superior activity to reference drugs; significant in vivo glucose-lowering effects. | researchgate.netnih.govmdpi.com |

Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition is a target for treating several diseases. core.ac.uk A study on imidazole-derived alkyl and aryl ethers explored their inhibitory properties against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

Among the synthesized compounds, 1-(2-(benzyloxy)-2-phenylethyl)-1H-imidazole (16) and related derivatives were evaluated. nih.govacs.org The study demonstrated that these imidazole ethers possess inhibitory activity against both hCA I and hCA II. nih.gov

Table 3: Carbonic Anhydrase Inhibition by Benzyloxy-Imidazole Derivatives

| Compound | Target Isozyme(s) | Activity | Source(s) |

|---|

Benzimidazole derivatives have been noted for their antioxidant properties. researchgate.net The synthesis of various benzimidazole derivatives containing different heterocyclic rings has been reported, with many of these compounds showing substantial antioxidant effects. researchgate.net

A study focusing on the antioxidant activities of novel benzimidazoles included the synthesis of ethyl 2-(2-(4-(benzyloxy)phenyl)-1H-benzo[d]imidazol-1-yl)acetate (2b) as an intermediate. tubitak.gov.tr The subsequent derivatives were tested for their ability to inhibit lipid peroxidation (LPO). tubitak.gov.tr The thiol intermediate compound 4b, which bears the benzyloxyphenyl group at the second position of the benzimidazole ring, showed stronger inhibition of LPO levels (78%) compared to its subsequent S-substituted derivatives. tubitak.gov.tr Furthermore, a series of imidazole-derived ethers, including 1-(2-(benzyloxy)-2-phenylethyl)-1H-imidazole, were synthesized and evaluated for their antioxidant activities. nih.gov

Table 4: Antioxidant Activity of Benzyloxy-Imidazole Derivatives

| Compound/Derivative Class | Assay/Observation | Result | Source(s) |

|---|---|---|---|

| Thiol derivative of 2-(4-(benzyloxy)phenyl)-1H-benzimidazole (Compound 4b) | Inhibition of lipid peroxidation (LPO) | Showed 78% inhibition. | tubitak.gov.tr |

Imidazole-based compounds are a cornerstone in the development of antiparasitic drugs, with azole drugs being effective against pathogens from the Trypanosomatidae family, which cause diseases like Chagas disease and leishmaniasis. researchgate.net Imidazole and its derivatives have been reported to possess a wide spectrum of biological activities, including antiprotozoal effects. researchgate.netnih.gov

In the search for new antiprotozoal agents, a series of new imidazole-based compounds were designed and synthesized. researchgate.net These efforts are built upon the known antiparasitic potential of the imidazole scaffold, aiming to develop more effective treatments for various protozoal infections. researchgate.net

Anthelmintic Activity

Derivatives of the imidazole scaffold have a well-established history in the treatment of parasitic worm infections. ijrar.orgresearchgate.net Research into this compound derivatives has revealed their potential as effective anthelmintic agents. For instance, a study on new benzimidazole derivatives, which share a core structure, demonstrated significant in-vitro activity against intestinal nematodes of cattle. ictp.it Specifically, 2-(3′-(benzyloxy)-4′-methoxyphenyl)-5-nitro-1H-benzo[d]imidazole was synthesized and characterized, indicating the exploration of benzyloxy-containing structures in the search for new anthelmintics. ictp.it The mechanism of action for many imidazole-based anthelmintics involves the disruption of key cellular processes in the parasites. ijpbs.com

Antihypertensive Activity

The quest for novel antihypertensive agents has led to the investigation of various heterocyclic compounds, including imidazole derivatives. nih.govresearchgate.net Research has shown that N-[(benzyloxy)benzyl]imidazoles and related compounds are potent antihypertensive agents, acting as nonpeptide angiotensin II receptor antagonists. acs.org This highlights the importance of the benzyloxy moiety in designing compounds that can effectively lower blood pressure. Further studies have synthesized and evaluated benzo[d]imidazole analogues, with some derivatives exhibiting significant vasorelaxant and antihypertensive effects. nih.gov For example, 2-methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol demonstrated potent vasorelaxant activity. nih.gov

Antidepressant Activity

The imidazole core is also present in compounds investigated for their antidepressant properties. biolmolchem.comnih.gov Researchers have synthesized moclobemide (B1677376) analogues, where the phenyl ring is replaced with a substituted imidazole, and these have shown promising antidepressant activity in forced swimming tests. ijrar.org One area of interest is the development of monoamine oxidase (MAO) inhibitors, and certain benzimidazole derivatives bearing a pyrimidine-trione moiety have been identified as potent MAO-A inhibitors with significant antidepressant effects. researchgate.net The synthesis of N-[2-(4-morpholinyl) ethyl)-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides has also been explored for potential antidepressant applications. rjptonline.org

Anti-ulcer Activity

Several this compound derivatives have been investigated for their potential to treat peptic ulcers. longdom.org The mechanism often involves the inhibition of the H+/K+ -ATPase pump in the stomach's parietal cells, which reduces gastric acid secretion. rasayanjournal.co.in For example, 2-[{4-(2-Benzyloxyethoxy)-3-methylpyridine-2-yl}methylsulfinyl]-5-methoxy-1H-benzimidazole was synthesized and showed potential in this area. google.com Additionally, compounds like 5-(benzyloxy)-2-methylimidazo[1,2-a]pyridine and [8-(benzyloxy)-3-methylimidazo[1,2-a]pyridin-2-yl]acetonitrile have been identified as anti-ulcer agents and agonists for gastrointestinal disorders. longdom.org

Antileishmanial Activity

Leishmaniasis, a parasitic disease, is another area where imidazole derivatives have shown promise. rjptonline.orgnih.gov A series of substituted aryloxy alkyl and aryloxy aryl alkyl imidazoles were synthesized and evaluated for their in vitro antileishmanial activity against Leishmania donovani, with some compounds showing high levels of inhibition. rjptonline.org Research into arylimidamide-azole hybrids has also yielded potent antileishmanial compounds. nih.gov Specifically, N-(4-((8-(1H-imidazol-1-yl)octyl)oxy)-2-isopropoxyphenyl)picolinimidamide demonstrated significant activity against intracellular L. donovani. nih.gov Furthermore, the synthesis of (±)-ethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a 1,4-dihydropyridine (B1200194) derivative, has shown activity against Leishmania major. acs.org

Mechanistic Studies of Biological Action

Pharmacokinetic and Pharmacodynamic Considerations (Computational)

In silico predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 1-(benzyloxy)-1H-imidazole have not been specifically reported. Computational studies are common for novel imidazole-based drug candidates; however, the results of such analyses for this compound have not been published in the searched literature. mdpi.comnih.gov

Future Research Directions and Therapeutic Potential

Development of Novel 1-(benzyloxy)-1H-imidazole-Based Therapeutics

The core structure of this compound offers a versatile foundation for the development of new therapeutic agents. Researchers are actively exploring derivatives of this compound for a range of pharmacological activities. The imidazole (B134444) ring is a well-known pharmacophore present in many biologically active compounds, and its combination with a benzyloxy group provides a unique structural motif for drug design. biolmolchem.comresearchgate.netijpsjournal.com

Studies have shown that imidazole derivatives possess a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. biolmolchem.comresearchgate.net For instance, research into 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has highlighted its potential anti-inflammatory and analgesic effects. biolmolchem.com Furthermore, the discovery of benzyloxyphenyl imidazole derivatives as inhibitors of CYP3A4, a key enzyme in drug metabolism, suggests their potential use as "boosters" to enhance the efficacy of other drugs. researchgate.net

The development of novel therapeutics also involves creating hybrids of this compound with other pharmacologically active moieties. This approach aims to generate molecules with enhanced potency and selectivity. For example, combining the imidazole core with other heterocyclic systems is a strategy being explored to develop new classes of therapeutic agents. researchgate.net

Exploration of New Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on environmentally friendly methods. Traditional synthetic routes are being re-evaluated to improve efficiency, reduce waste, and utilize less hazardous materials, in line with the principles of green chemistry. univpancasila.ac.id

One promising approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules like 2-(benzyloxy)-4,5-diphenyl-1H-imidazole in a single step from simple starting materials. biolmolchem.com MCRs are advantageous due to their high atom economy, reduced reaction times, and often milder reaction conditions. biolmolchem.com The synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole has been successfully achieved using a copper-catalyzed one-pot reaction in water, a green solvent. biolmolchem.com

Other green chemistry techniques being explored for the synthesis of imidazole derivatives include the use of ionic liquids as recyclable catalysts and solvents, microwave-assisted synthesis to accelerate reaction rates, and solvent-free reaction conditions. tandfonline.comtandfonline.comresearchgate.net These methods not only offer environmental benefits but can also lead to higher yields and easier purification of the final products. cuestionesdefisioterapia.comresearchgate.net For example, a rapid and eco-friendly synthesis of disubstituted imidazoles has been developed using an ionic liquid and a mild base. tandfonline.com

| Synthetic Method | Key Features | Compound Example | Reference |

| Multicomponent Reaction | One-pot, copper-catalyzed, in water | 2-(benzyloxy)-4,5-diphenyl-1H-imidazole | biolmolchem.com |

| Ionic Liquid-Assisted Synthesis | Transition metal-free, mild base | 2,5-disubstituted-1H-imidazoles | tandfonline.com |

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction | 1,2,4,5-tetrasubstituted imidazoles | tandfonline.com |

Advanced Computational Studies for Drug Discovery

Computational modeling and in silico techniques are playing an increasingly vital role in the discovery and design of new drugs based on the this compound scaffold. frontiersin.org These methods allow researchers to predict the biological activity of virtual compounds and understand their interactions with specific biological targets at a molecular level, thereby accelerating the drug discovery process. frontiersin.org

Molecular docking is a widely used computational tool to study the binding of imidazole derivatives to the active sites of enzymes and receptors. mdpi.comarabjchem.org For example, molecular docking studies have been used to evaluate the antifungal potential of imidazole-containing compounds by predicting their binding affinity to fungal enzymes like cytochrome P450 lanosterol (B1674476) 14 α-demethylase. mdpi.com Such studies can help in prioritizing the synthesis of compounds with the highest predicted activity.

Beyond molecular docking, other computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of imidazole derivatives with their biological activity. semanticscholar.org Advanced techniques like molecular dynamics simulations can provide insights into the dynamic behavior of the drug-target complex over time. nih.gov These computational tools are invaluable for optimizing the structure of lead compounds to improve their potency and selectivity. researchgate.net

Combination Therapies and Synergistic Effects

The potential of this compound derivatives is not limited to their use as standalone drugs. Researchers are also investigating their application in combination therapies, where they can enhance the efficacy of existing treatments or overcome drug resistance.

One area of exploration is the use of these compounds as adjuvants to antibiotics. For instance, a study on a 1H-benzo[d]imidazole derivative, a related class of compounds, showed that it could potentiate the activity of the antibiotic ciprofloxacin (B1669076) against Pseudomonas aeruginosa biofilms. acs.org This suggests that imidazole-based compounds could be developed to combat bacterial infections, particularly those associated with biofilm formation, which are notoriously difficult to treat.

Furthermore, the development of mutual prodrugs, where an imidazole-based compound is chemically linked to another drug, is a promising strategy. This approach can improve the pharmacokinetic properties of both drugs and may lead to synergistic effects. For example, combining a heme oxygenase-1 (HO-1) inhibitor based on an imidazole structure with the anticancer drug 5-fluorouracil (B62378) resulted in hybrid molecules with improved cytotoxicity against prostate cancer cells compared to the individual drugs. uj.edu.pl These findings open up new avenues for designing more effective cancer therapies.

Clinical Translation and Preclinical Development

The ultimate goal of research into this compound and its derivatives is their successful translation into clinical use. This requires rigorous preclinical development to assess the safety and efficacy of promising drug candidates before they can be tested in humans.

Preclinical studies involve a comprehensive evaluation of a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its toxicological characteristics. For example, a study on a 5-lipoxygenase inhibitor with a 1H-imidazol-1-yl)benzyloxy]phenyl] moiety led to the discovery of a derivative with improved metabolic stability and a better toxicological profile, making it a more suitable candidate for clinical development. acs.org

The path to clinical trials involves extensive in vivo studies in animal models to demonstrate the therapeutic efficacy of the compound for a specific disease. google.com While no clinical trials specifically for "this compound" have been identified in the initial search, the broader class of imidazole derivatives is well-represented in drug development pipelines. semanticscholar.org For instance, several benzimidazole (B57391) derivatives have advanced to clinical use as anticancer agents. nih.gov The knowledge gained from the preclinical and clinical development of these related compounds will be invaluable in guiding the future development of this compound-based therapeutics.

Q & A

Q. What are the common synthetic routes for 1-(benzyloxy)-1H-imidazole derivatives?

- Methodological Answer : A widely used method involves substitution reactions under argon atmosphere. For example, reacting halo-nitrobenzene derivatives with 1H-imidazole in DMF using K₂CO₃ (1.2 eq.) and CuI (0.1 eq.) at 120°C for 24 hours yields substituted imidazole derivatives. Purification via column chromatography ensures high purity . Pd-catalyzed regioselective C–H functionalization is another advanced route, enabling late-stage diversification of imidazole pharmaceuticals. This method employs substrates like 4-bromobenzaldehyde and 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole, with flash chromatography used for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Comprehensive characterization involves:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, δ 12.31 ppm (S–H) and δ 151.93 ppm (N=C–N) in benzimidazole derivatives .

- IR Spectroscopy : Identifies functional groups (e.g., S–H stretch at 2634 cm⁻¹, N–H at 3395 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weights (e.g., m/z 288.1626 for C₂₀H₂₀N₂ derivatives) .

- Elemental Analysis : Ensures purity (e.g., C 76.89% vs. theoretical 76.64% in Pd-catalyzed products) .

Q. What reaction conditions optimize the synthesis of benzyl-substituted imidazoles?

- Methodological Answer : Key conditions include:

- Solvents : Aprotic solvents like DMF or ethyl acetate for substitution reactions .

- Catalysts : CuI for Ullmann-type couplings or Pd catalysts for C–H activation .

- Temperature : 120°C for 24 hours in substitution reactions, or room temperature for hydrolysis .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound analogs?

- Methodological Answer : Comparative Molecular Similarity Indices Analysis (CoMSIA) models, trained on ED₅₀ data from maximal electroshock (MES) tests, correlate structural features with antiepileptic activity. For example, a dataset of 44 analogs was split into training (34) and test (10) sets, revealing that electronegative substituents at the 4-position enhance potency. Hydrophobic interactions and steric bulk at the benzyl group further modulate activity .

Q. How do computational methods like DFT and molecular docking aid in designing imidazole-based therapeutics?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* optimizes molecular geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) for photophysical studies .

- Molecular Docking : Identifies binding modes with biological targets (e.g., anticonvulsant analogs interacting with GABA receptors). For example, hydrazine carboxamide derivatives show high affinity for voltage-gated sodium channels .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

- Methodological Answer : Discrepancies often arise from:

- Catalytic Systems : CuI vs. Pd catalysts yield different regioselectivities (e.g., 83% vs. 76% yields in indole derivatives) .

- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) enhance stability but may reduce reactivity in hydrolysis .

- Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and cross-validate using multiple characterization techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |